molecular formula C6H14NO5S- B1228020 2-[Bis(2-hydroxyethyl)amino]ethanesulfonate

2-[Bis(2-hydroxyethyl)amino]ethanesulfonate

Cat. No. B1228020
M. Wt: 212.25 g/mol
InChI Key: AJTVSSFTXWNIRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[bis(2-hydroxyethyl)amino]ethanesulfonate is a BES and a 1,1-diunsubstituted alkanesulfonate. It is a conjugate base of a 2-[bis(2-hydroxyethyl)ammonio]ethanesulfonate and a 2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid.

Scientific Research Applications

Enthalpies of Proton Transfer in Methanol–Water Mixtures

2-[Bis(2-hydroxyethyl)amino]ethanesulfonate, along with other aliphatic amines and aminoalkylsulfonic acids, has been studied for its enthalpies of proton transfer in methanol–water mixtures. This research provides insights into the solvation phenomena and the interpretations using classical electrostatic formulation and three-dimensional structures in methanol–water mixtures (Naidoo & Sankar, 2001).

Colorimetric pH Indicators

Water-soluble azobenzene derivatives containing amino[bis(ethanesulfonate)] groups have demonstrated usefulness as colorful pH indicators. These indicators show vibrant color changes between pH 1 and 4 due to an intramolecular charge-transfer mechanism. They exhibit excellent selectivity for protons over common biologically relevant metal ions (Cardona et al., 2017).

Protic Hydroxylic Ionic Liquids

Research has involved the synthesis of protic hydroxylic ionic liquids using ethanesulfonic acid, demonstrating properties such as low glass transition temperature and high conductivity under anhydrous conditions. These ionic liquids, characterized by rapid proton migration between basic centers, show potential for various applications due to their unique physical properties (Shevchenko et al., 2017).

pH Buffers for In Vitro Copper Toxicity Studies

Studies have investigated the suitability of amino[bis(ethanesulfonate)] based pH buffers for in vitro copper toxicity studies. For instance, 3-[N-N-bis(hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and related compounds have been used to understand their influence on the toxicity of copper to marine organisms. These studies contribute to the development of more accurate in vitro toxicity assays (Lage et al., 1996).

Determination of Dissociation Constants

Research on the dissociation constants of various hydrogen ion buffers, including amino[bis(ethanesulfonate)] derivatives, has been conducted. This is vital for understanding their behavior in biological research, especially in various water and organic solvent mixtures (Azab, 1993).

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTVSSFTXWNIRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(2-hydroxyethyl)amino]ethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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